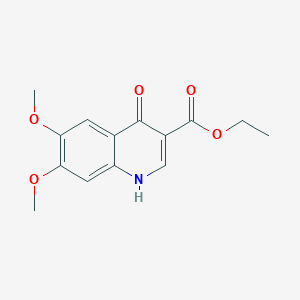

6,7-Dimethoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester

Übersicht

Beschreibung

6,7-Dimethoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester is a quinoline derivative known for its diverse applications in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy groups at positions 6 and 7, an oxo group at position 4, and an ethyl ester group at position 3. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various scientific disciplines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester typically involves the acylation of 3,4-dimethoxyaniline with diethyl 2-ethoxymethylenemalonate, followed by cyclization under high-temperature conditions. The reaction is carried out in diphenyl ether at 280°C for one hour . This method ensures the formation of the quinoline core with the desired substitutions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dimethoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.

Substitution: The methoxy groups at positions 6 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce hydroxyquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that quinoline derivatives, including 6,7-Dimethoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester, exhibit notable antimicrobial properties. These compounds have been studied for their effectiveness against a range of bacterial strains and fungi. The mechanism of action typically involves the inhibition of nucleic acid synthesis or disruption of cell membrane integrity.

Anticancer Properties

Several studies have indicated that this compound may possess anticancer activity. The structural features of the quinoline ring system are known to interact with various biological targets involved in cancer progression. For instance, it has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Pharmacology

Drug Development

The compound is being explored as a potential lead in drug development due to its favorable pharmacokinetic properties. Its ability to penetrate biological membranes makes it a candidate for oral bioavailability studies. Additionally, modifications to its structure can enhance its efficacy and reduce toxicity.

Enzyme Inhibition

this compound has been investigated for its role as an enzyme inhibitor. Specific studies focus on its interaction with enzymes such as topoisomerases and kinases, which are crucial in various cellular processes and disease states.

Material Science

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it valuable in the creation of novel compounds with tailored properties.

Nanotechnology Applications

Recent advancements have seen the incorporation of quinoline derivatives into nanomaterials. The unique properties of this compound facilitate its use in the development of nanoscale devices for drug delivery systems and biosensors.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| "Antimicrobial Efficacy of Quinoline Derivatives" | Investigated various quinoline compounds | Showed significant bactericidal activity against resistant strains |

| "Quinoline-Based Anticancer Agents" | Evaluated anticancer potential | Induced apoptosis in breast cancer cell lines |

| "Synthesis and Characterization of Novel Nanomaterials" | Explored applications in nanotechnology | Developed effective drug delivery systems using quinoline derivatives |

Wirkmechanismus

The mechanism of action of 6,7-Dimethoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the methoxy and oxo groups may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the substitution pattern, particularly the presence of a hydroxy group at position 4.

Oxolinic Acid: This compound has a similar quinoline structure but includes a methylenedioxy group and is used as an antibacterial agent.

Uniqueness

6,7-Dimethoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at positions 6 and 7, along with the ethyl ester group at position 3, differentiates it from other quinoline derivatives and contributes to its diverse applications in scientific research.

Biologische Aktivität

6,7-Dimethoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester (CAS No. 120372-85-2) is a quinoline derivative that has attracted attention due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antibacterial, antifungal, and antiviral activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

- IUPAC Name : 6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester

- Molecular Formula : CHNO

- Molecular Weight : 249.23 g/mol

The compound is typically available as a powder with a purity of around 95% .

Antibacterial Activity

Research has indicated that quinoline derivatives exhibit significant antibacterial properties. In vitro studies have demonstrated that 6,7-Dimethoxy-4-oxo-1,4-dihydro-quinoline derivatives show effective inhibition against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 4.1 |

| Escherichia coli | 3.1 |

| Klebsiella pneumoniae | 2.4 |

| Bacillus cereus | 1 |

| Candida albicans | >100 |

These findings suggest that the compound could be a promising candidate for developing new antibacterial agents .

Antifungal Activity

While the antibacterial activity is well-documented, the antifungal activity of this compound appears to be weaker. The same studies noted that while some derivatives showed moderate antifungal effects, they were significantly less potent compared to their antibacterial counterparts .

Antiviral Activity

Recent studies have explored the antiviral potential of quinoline derivatives against HIV. Although specific data on the ethyl ester form is limited, related compounds have shown moderate antiviral activity against HIV integrase and replication processes . This suggests that further investigation into the antiviral properties of 6,7-Dimethoxy derivatives could yield valuable insights.

Synthesis and Evaluation

A study focused on synthesizing various quinoline derivatives including 6,7-Dimethoxy variants aimed at evaluating their biological activities. The synthesized compounds were tested for both in vitro antibacterial and antifungal activities using methods like disc diffusion and MIC assays. The most potent compounds exhibited MIC values below 10 µg/mL against several pathogenic bacteria .

Structure-Activity Relationship (SAR)

The structure of quinolines plays a crucial role in their biological activity. Modifications at specific positions on the quinoline ring can enhance or diminish their efficacy. For instance, the presence of methoxy groups at positions 6 and 7 has been associated with increased antibacterial potency due to improved lipophilicity and interaction with bacterial membranes .

Eigenschaften

IUPAC Name |

ethyl 6,7-dimethoxy-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-4-20-14(17)9-7-15-10-6-12(19-3)11(18-2)5-8(10)13(9)16/h5-7H,4H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEHZFXGGDLYMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434619 | |

| Record name | 6,7-DIMETHOXY-4-OXO-1,4-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120372-85-2 | |

| Record name | 6,7-DIMETHOXY-4-OXO-1,4-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.